molecular formula C22H28N2O3 B6488520 N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-2-(3-methylphenyl)acetamide CAS No. 941941-07-7

N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-2-(3-methylphenyl)acetamide

Cat. No.: B6488520
CAS No.: 941941-07-7
M. Wt: 368.5 g/mol
InChI Key: OFWRQCGMVXSYBX-UHFFFAOYSA-N
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Description

N-[2-(4-Methoxyphenyl)-2-(morpholin-4-yl)ethyl]-2-(3-methylphenyl)acetamide is a synthetic acetamide derivative characterized by a methoxyphenyl-morpholinylethyl backbone and a 3-methylphenylacetamide side chain. The compound combines three key structural motifs:

  • 4-Methoxyphenyl group: Aromatic ring with a methoxy substituent, known to enhance metabolic stability and modulate receptor interactions .
  • Morpholin-4-yl group: A six-membered heterocycle containing oxygen and nitrogen, frequently used to improve solubility and pharmacokinetic properties .
  • 3-Methylphenylacetamide: A lipophilic substituent that may influence binding affinity and selectivity in biological systems.

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]-2-(3-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3/c1-17-4-3-5-18(14-17)15-22(25)23-16-21(24-10-12-27-13-11-24)19-6-8-20(26-2)9-7-19/h3-9,14,21H,10-13,15-16H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFWRQCGMVXSYBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NCC(C2=CC=C(C=C2)OC)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

This compound has shown promise in various scientific research applications:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activity, including enzyme inhibition.

  • Medicine: Studied for its pharmacological properties, such as anti-inflammatory and analgesic effects.

  • Industry: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

  • Molecular Targets: It may interact with enzymes or receptors involved in inflammatory processes.

  • Pathways Involved: The compound could modulate signaling pathways related to inflammation and pain.

Comparison with Similar Compounds

Morpholine-Containing Acetamides

Morpholine derivatives are widely explored for their pharmacological properties. Key analogs include:

Compound Name Key Structural Features Biological Activity Physicochemical Properties Reference
N-[4-(4-Methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide Thiazole core, 4-methoxyphenyl, morpholine Not explicitly stated; likely kinase inhibition MW: 347.43, logP: ~1.2 (estimated)
2-(4-Chlorophenoxy)-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}acetamide Benzimidazole core, chlorophenoxy, morpholine Anticancer (hypothesized) MW: 454.91, logP: ~2.5
2-(2-Fluorophenyl)-N-[2-(morpholin-4-yl)ethyl]acetamide Fluorophenyl, morpholinylethyl Not tested; structural analog MW: 266.31, logP: 0.865
Target Compound 3-Methylphenyl, 4-methoxyphenyl, morpholinylethyl Unknown (inferred: hypoglycemic/anticancer) MW: ~396.5 (estimated), logP: ~2.8 N/A

Key Observations :

  • The target compound’s 3-methylphenyl group distinguishes it from analogs with halogenated (e.g., 4-chloro in ) or heterocyclic substituents (e.g., thiazole in ). This substitution may enhance lipophilicity compared to fluorophenyl derivatives (logP 0.865 in vs. estimated 2.8 for the target).
  • Morpholine’s role in improving solubility is evident in analogs like 2-(3-methylphenoxy)-N-[2-(4-morpholinyl)phenyl]acetamide, which retains moderate polarity despite aromatic substituents .

Methoxyphenyl-Containing Acetamides

Methoxyphenyl groups are associated with hypoglycemic and anticancer activities:

  • N-[2-(4-Methoxyphenyl)ethyl]-2-naphthalen-1-yl-acetamide (3a) : Demonstrated IC50 = 69 µM in α-glucosidase inhibition and reduced blood sugar by 25.1% in diabetic rat models .
  • N-[2-(1-Cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide : Intermediate in dextromethorphan synthesis, highlighting methoxyphenyl’s versatility in medicinal chemistry .
  • Brezivaptanum (Vasopressin antagonist) : Contains a 4-methoxyphenyl group and morpholinylethyl chain, showing receptor selectivity .

However, the 3-methylphenylacetamide side chain may confer distinct target specificity compared to triazole-based antagonists like brezivaptanum .

Acetamides with Heterocyclic Cores

Compounds like N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide (MLS001166275) incorporate thiazole rings, which enhance metabolic stability and binding to kinase targets .

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